Cas no 28737-34-0 (3-Formyl-1H-indole-2-carboxylic acid)
3-Formyl-1H-indole-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 3-Formyl-1H-indole-2-carboxylic acid
- BBL022385
- STK695759
- DTXSID501288945
- DB-411093
- Z1198171577
- CS-0182626
- EN300-142673
- SCHEMBL5008079
- PRFDLSPESODVAW-UHFFFAOYSA-N
- E78448
- 28737-34-0
- VS-07193
- SY089449
- ALBB-020084
- CHEMBL23953
- AKOS001763298
- 3-Formyl-1H-indole-2-carboxylicacid
- MFCD06809647
- 3-formyl-indole-2-carboxylic
- 1H-Indole-2-carboxylic acid, 3-formyl-
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- MDL: MFCD06809647
- Inchi: 1S/C10H7NO3/c12-5-7-6-3-1-2-4-8(6)11-9(7)10(13)14/h1-5,11H,(H,13,14)
- InChI Key: PRFDLSPESODVAW-UHFFFAOYSA-N
- SMILES: OC(C1=C(C=O)C2C=CC=CC=2N1)=O
Computed Properties
- Exact Mass: 189.042593085g/mol
- Monoisotopic Mass: 189.042593085g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 254
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 70.2Ų
3-Formyl-1H-indole-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | F754730-25mg |
3-Formyl-1H-indole-2-carboxylic Acid |
28737-34-0 | 25mg |
$ 50.00 | 2022-06-04 | ||
| TRC | F754730-50mg |
3-Formyl-1H-indole-2-carboxylic Acid |
28737-34-0 | 50mg |
$ 95.00 | 2022-06-04 | ||
| TRC | F754730-250mg |
3-Formyl-1H-indole-2-carboxylic Acid |
28737-34-0 | 250mg |
$ 320.00 | 2022-06-04 | ||
| Chemenu | CM240343-5g |
3-Formyl-1H-indole-2-carboxylic acid |
28737-34-0 | 95% | 5g |
$626 | 2021-08-04 | |
| Matrix Scientific | 079057-1g |
3-Formyl-1H-indole-2-carboxylic acid |
28737-34-0 | 1g |
$235.00 | 2023-09-09 | ||
| abcr | AB384191-250 mg |
3-Formyl-1H-indole-2-carboxylic acid; . |
28737-34-0 | 250mg |
€122.10 | 2023-04-25 | ||
| abcr | AB384191-1 g |
3-Formyl-1H-indole-2-carboxylic acid; . |
28737-34-0 | 1g |
€202.60 | 2023-04-25 | ||
| abcr | AB384191-5 g |
3-Formyl-1H-indole-2-carboxylic acid; . |
28737-34-0 | 5g |
€548.30 | 2023-04-25 | ||
| Chemenu | CM240343-1g |
3-Formyl-1H-indole-2-carboxylic acid |
28737-34-0 | 95% | 1g |
$107 | 2024-07-28 | |
| Chemenu | CM240343-5g |
3-Formyl-1H-indole-2-carboxylic acid |
28737-34-0 | 95% | 5g |
$321 | 2024-07-28 |
3-Formyl-1H-indole-2-carboxylic acid Suppliers
3-Formyl-1H-indole-2-carboxylic acid Related Literature
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
Additional information on 3-Formyl-1H-indole-2-carboxylic acid
Comprehensive Overview of 3-Formyl-1H-indole-2-carboxylic acid (CAS No. 28737-34-0): Properties, Applications, and Industry Trends
3-Formyl-1H-indole-2-carboxylic acid (CAS No. 28737-34-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. This indole derivative combines a formyl group at the 3-position and a carboxylic acid moiety at the 2-position, making it a versatile intermediate for synthesizing bioactive molecules. Its molecular formula, C10H7NO3, and molecular weight of 189.17 g/mol position it as a critical building block in modern drug discovery.
In recent years, the demand for heterocyclic compounds like 3-Formyl-1H-indole-2-carboxylic acid has surged, driven by their applications in developing kinase inhibitors and antimicrobial agents. Researchers frequently search for "indole-2-carboxylic acid derivatives" or "formyl indole synthesis" to explore its reactivity in cross-coupling reactions. The compound’s electron-rich aromatic system enables diverse functionalization, aligning with trends in green chemistry and atom-efficient catalysis—topics highly relevant in 2024’s AI-driven material science queries.
The physicochemical properties of CAS No. 28737-34-0 include a melting point range of 240–245°C (dec.) and solubility in polar aprotic solvents like DMSO. These traits make it suitable for high-temperature reactions, a feature often highlighted in searches for "heat-stable pharmaceutical intermediates." Additionally, its dual functional groups allow for selective modifications, addressing common user questions such as "how to protect indole formyl groups" or "carboxylic acid activation methods."
From an industrial perspective, 3-Formyl-1H-indole-2-carboxylic acid is pivotal in synthesizing non-steroidal anti-inflammatory drugs (NSAIDs) and anticancer scaffolds. Its role in constructing fused polycyclic systems resonates with the growing interest in "AI-predicted drug candidates," as computational models increasingly prioritize indole cores. Notably, patents filed between 2020–2024 frequently cite this compound for designing selective COX-2 inhibitors, reflecting its commercial relevance.
Quality control of 28737-34-0 typically involves HPLC and NMR spectroscopy, with users often searching for "HPLC purity standards for indole derivatives." Regulatory compliance, such as REACH and ICH guidelines, ensures its safe use in GMP environments—a key concern for manufacturers optimizing "scalable indole synthesis" workflows. Recent publications also emphasize its potential in bioconjugation, particularly for antibody-drug conjugates (ADCs), linking it to trending topics like "targeted cancer therapies."
In conclusion, 3-Formyl-1H-indole-2-carboxylic acid exemplifies the intersection of traditional organic chemistry and cutting-edge applications. Its adaptability to microwave-assisted reactions and flow chemistry systems positions it as a future-proof intermediate, answering frequent queries on "sustainable chemical manufacturing." As AI and automation reshape chemical R&D, this compound’s role in high-throughput screening libraries will likely expand, solidifying its status as a cornerstone of medicinal chemistry.
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